Product packaging for Pyrido[1,2-a]benzimidazol-4-ol(Cat. No.:CAS No. 138942-47-9)

Pyrido[1,2-a]benzimidazol-4-ol

Cat. No.: B140430
CAS No.: 138942-47-9
M. Wt: 184.19 g/mol
InChI Key: IUSJAAVOHDJYMO-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]benzimidazol-4-ol (CAS 138942-47-9) is a tricyclic heterocyclic compound with the molecular formula C11H8N2O and a molecular weight of 184.194 g/mol. This benzimidazole derivative serves as a key scaffold in medicinal chemistry, demonstrating significant potential in infectious disease research. Compounds based on the pyrido[1,2-a]benzimidazole (PBI) core have shown remarkable biological activities, positioning them as promising leads for developing novel anti-infective agents. Research indicates that PBI derivatives exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, with some analogues demonstrating minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . Furthermore, this chemotype has shown compelling antiplasmodial properties, exerting strong parasiticidal effects against both chloroquine-susceptible and chloroquine-resistant Plasmodium falciparum, the parasite responsible for malaria . The mechanism of action for antimalarial PBIs involves achieving high cellular uptake within parasites and suppressing heme detoxification, a critical pathway for parasite survival . Recent studies have also expanded the activity profile of PBIs to include antischistosomal applications, demonstrating potent in vitro activity against Schistosoma mansoni larvae and adult worms . This compound is provided as a chemical tool for research and development purposes exclusively. This product is intended for laboratory research use only by trained professionals. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B140430 Pyrido[1,2-a]benzimidazol-4-ol CAS No. 138942-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[1,2-a]benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSJAAVOHDJYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577327
Record name Pyrido[1,2-a]benzimidazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138942-47-9
Record name Pyrido[1,2-a]benzimidazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrido 1,2 a Benzimidazol 4 Ol and Its Derivatives

General Synthetic Approaches to the Pyrido[1,2-a]benzimidazole (B3050246) Core

The construction of the tricyclic Pyrido[1,2-a]benzimidazole framework can be achieved through a variety of synthetic strategies, which can be broadly classified into transition-metal-catalyzed cyclizations, metal-free annulations, and multicomponent reactions. thieme-connect.comnih.gov These methods provide access to a wide range of substituted derivatives, laying the groundwork for the synthesis of more complex molecules like Pyrido[1,2-a]benzimidazol-4-ol.

Transition-Metal-Catalyzed Cyclization Strategies

Transition-metal catalysis has emerged as a powerful tool for the efficient construction of complex heterocyclic systems. Palladium- and copper-based catalysts have been prominently featured in the synthesis of Pyrido[1,2-a]benzimidazoles. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step, leading to high atom economy and operational simplicity.

One common approach involves the intramolecular cyclization of appropriately substituted benzimidazole (B57391) precursors. For instance, a plausible palladium-catalyzed pathway could involve the oxidative addition of a C-X bond (where X is a halide) to a Pd(0) species, followed by an intramolecular nucleophilic attack of the pyridine (B92270) nitrogen and subsequent reductive elimination to furnish the desired tricyclic product. thieme-connect.com

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Pyrido[1,2-a]benzimidazole Derivatives

CatalystStarting MaterialsReaction ConditionsProductYield (%)Reference
Pd(PPh₃)₄2-(2-bromoanilino)quinolineBase, Solvent, HeatBenzimidazo[1,2-a]quinolineVaries thieme-connect.com

Metal-Free Annulation Protocols

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metals. Several metal-free annulation protocols for the synthesis of Pyrido[1,2-a]benzimidazoles have been reported, often utilizing readily available reagents and environmentally benign conditions.

Table 2: Iodine-Mediated Synthesis of Pyrido[1,2-a]benzimidazoles

2-Aminopyridine SubstituentCyclohexanoneProductYield (%)
HCyclohexanonePyrido[1,2-a]benzimidazole85
5-MeCyclohexanone8-Methylpyrido[1,2-a]benzimidazole92
5-ClCyclohexanone8-Chloropyrido[1,2-a]benzimidazole88

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the one-pot synthesis of substituted Pyrido[1,2-a]benzimidazoles. thieme-connect.comresearchgate.net

A novel four-component reaction involving pyridine, chloroacetonitrile, malononitrile, and an aromatic aldehyde in refluxing acetonitrile (B52724) has been reported to produce polysubstituted Pyrido[1,2-a]benzimidazole derivatives in moderate yields. thieme-connect.com The proposed mechanism involves the formation of a polysubstituted benzene (B151609) intermediate, followed by a subsequent substitution and annulation reaction with pyridine. thieme-connect.com

Regioselective Synthesis of this compound

The synthesis of this compound requires precise control over the regioselectivity of functionalization, specifically at the 4-position of the pyridine ring. This can be achieved through targeted functionalization of a pre-formed Pyrido[1,2-a]benzimidazole core or by constructing the ring system with the hydroxyl group or a precursor already in place.

Targeted Functionalization at the 4-Position

Direct functionalization at the C4 position of the Pyrido[1,2-a]benzimidazole ring system can be challenging due to the electronic nature of the fused heterocycle. However, the synthesis of precursors such as Pyrido[1,2-a]benzimidazol-4-one provides a viable route for the introduction of a functional group at the desired position.

The cyclocondensation of 2-aminobenzimidazole (B67599) with β-keto esters is a widely used method for the synthesis of pyrimido[1,2-a]benzimidazol-4-one derivatives, which are structurally analogous to the target compound. nih.gov This reaction can be efficiently carried out under microwave irradiation, leading to high yields in short reaction times. nih.gov For instance, the reaction of 2-aminobenzimidazole with ethyl acetoacetate (B1235776) yields 2-methylpyrimido[1,2-a]benzimidazol-4-one.

Table 3: Synthesis of Pyrimido[1,2-a]benzimidazol-4-one Derivatives

2-Aminobenzimidazoleβ-Keto EsterProductYield (%)
2-AminobenzimidazoleEthyl acetoacetate2-Methylpyrimido[1,2-a]benzimidazol-4-one94
2-AminobenzimidazoleEthyl benzoylacetate2-Phenylpyrimido[1,2-a]benzimidazol-4-one85

Strategies for Hydroxyl Group Introduction

The introduction of a hydroxyl group at the 4-position can be effectively achieved through the reduction of the corresponding 4-keto derivative. The carbonyl group of Pyrido[1,2-a]benzimidazol-4-one can be selectively reduced to a hydroxyl group using common reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is widely used for the reduction of ketones to secondary alcohols. rsc.orgyoutube.com The reduction of Pyrido[1,2-a]benzimidazol-4-one with NaBH₄ in a suitable solvent, such as methanol (B129727) or ethanol, would be expected to yield the desired this compound in good yield. Catalytic hydrogenation is another effective method for the reduction of ketones. colab.ws

While direct C-H hydroxylation of heteroaromatic compounds is an area of active research, specific methods for the direct introduction of a hydroxyl group at the C4 position of the Pyrido[1,2-a]benzimidazole core are not yet well-established. researchgate.netnih.gov Therefore, the two-step sequence involving the synthesis of the 4-keto derivative followed by its reduction remains the most practical and reliable approach for the synthesis of this compound.

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound often involves multi-step procedures starting from substituted 2-aminobenzimidazoles or by constructing the fused ring system through various cyclization strategies. nih.govthieme-connect.com One common approach is the reaction of 2-aminobenzimidazole with β-keto esters, which can lead to the formation of pyrimido[1,2-a]benzimidazol-4-one derivatives under microwave activation, often resulting in high yields within a short reaction time. nih.gov Another versatile method involves the cyclocondensation of 2-aminobenzimidazole with isoflavones, which proceeds with the opening of the pyran ring followed by cyclization to yield the target derivatives in high yields. nih.gov

Furthermore, α,β-unsaturated aldehydes, such as β-bromo-α,β-unsaturated aldehydes, have been effectively used to construct the pyrido[1,2-a]benzimidazole scaffold by reacting with 2-aminobenzimidazole, often optimized under microwave irradiation to improve efficiency. nih.gov The dianion of 2-(cyanomethyl)benzimidazole (B160407) can undergo a one-pot 1,4-addition–elimination and cyclocondensation with α-oxo ketene (B1206846) dithioacetals to form 4-cyano-3-(methylthio)-substituted pyrido[1,2-a]benzimidazoles. thieme-connect.com

Table 1: Selected Synthetic Methods for Pyrido[1,2-a]benzimidazole Analogues

Starting Materials Reagents/Conditions Product Type Yield Reference
2-Aminobenzimidazole, β-Keto esters Microwave activation Pyrimido[1,2-a]benzimidazol-4-ones 74-94% nih.gov
2-Aminobenzimidazole, Isoflavones MeONa, MeOH Pyrimido[1,2-a]benzimidazoles High nih.gov
2-Aminobenzimidazole, β-Bromo-α,β-unsaturated aldehydes DMF, Et3N, MgSO4, Microwave Pyrimido[1,2-a]benzimidazoles - nih.gov
2-(Cyanomethyl)benzimidazole, α-Oxo ketene dithioacetals Base (to form dianion) 4-Cyano-3-(methylthio)pyrido[1,2-a]benzimidazoles - thieme-connect.com
2-Acylbenzimidazoles, 4-Bromobut-2-enoic esters Mild conditions Substituted pyrido[1,2-a]benzimidazoles - researchgate.net

Derivatization of the nitrogen atoms within the pyrido[1,2-a]benzimidazole ring system is a key strategy for modulating the compound's properties. Acylation and alkylation are common transformations. For instance, the treatment of 2-aminobenzimidazoles with 2-haloaroyl chlorides in the presence of a base like NaHCO3 leads to acylation, initially at a nitrogen atom of the imidazole (B134444) ring. nih.gov Subsequent heating can induce an intramolecular SNAr reaction to form the fused pyrimidine (B1678525) ring. nih.gov

Alkylation studies on related systems, such as 3-nitropyrimido-[1,2-a]benzimidazol-4-ones, have shown that the reaction can occur at both the N-1 and N-10 positions, leading to two series of regioisomeric products. nih.gov The ratio of these isomers is dependent on the nature of the alkylating agent used. nih.gov This highlights the potential for selective functionalization at different nitrogen atoms within the core structure.

The nature and position of substituents on both the pyrido and benzimidazole rings significantly influence the electronic distribution and reactivity of the molecule. bohrium.com The introduction of fluorinated substituents, for example, is an effective method for altering the physicochemical and biological properties of the pyrimidobenzimidazole molecule. nih.gov

Studies on the electrophilic aromatic substitution (SEAr) of pyrido[1,2-a]benzimidazoles have revealed important insights into substituent effects. Research has shown that the electronic nature of a substituent at the 7-position does not alter the orientation of the SEAr reaction. jraic.com However, the 9-position of the pyrido[1,2-a]benzimidazole nucleus is strongly deactivated. jraic.com Even with a strong electron-donating group in an ortho-position, electrophilic substitution at the 9-position is not observed, indicating a significant challenge for functionalization at this site. jraic.com Analysis of 1H NMR spectra confirms that the electron density distribution is heavily influenced by substituents, with the H1 proton of the pyridine ring typically appearing in the weakest field due to the electron-acceptor effect of the bridgehead nitrogen atom. bohrium.com

The pyrido[1,2-a]benzimidazole scaffold serves as a versatile template for the incorporation of various pharmacophoric groups to enhance biological activity.

Amino and Amido Groups: Amino derivatives can be synthesized through methods like the reductive intramolecular cyclization of N-(2-nitroaryl)pyridinium chlorides. jraic.com The resulting amino group can be readily acylated to form amido derivatives. jraic.comnih.gov For example, pyrido[1,2-a]benzimidazole-7-amine reacts with propionic anhydride (B1165640) to yield N-(pyrido[1,2-a]benzimidazole-7-yl)propionamide with high efficiency. jraic.com A method for synthesizing 4-amino-3-(methylsulfonyl)pyrimido[1,2-a]-benzimidazole has also been developed via the reaction of 2-aminobenzimidazole with 3-ethoxy-2-methylsulfonylacrylonitrile. nih.gov

Heterocyclic Moieties: Various heterocyclic substituents have been successfully introduced. A pyrazole (B372694) substituent was incorporated at position 2 by reacting 2-aminobenzimidazole with an unsaturated ketone derivative. nih.gov Indole-based pyrido[1,2-a]benzimidazoles have also been synthesized and evaluated for their biological activities. rsc.org Furthermore, a multi-step synthesis has been developed to introduce a piperazine (B1678402) moiety, resulting in 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]-benzimidazol-4-ones. nih.gov

Other Moieties: Mannich base side chains, which are important pharmacophores in antimalarial drugs, have been attached to the pyrido[1,2-a]benzimidazole core. nih.gov Additionally, new cycloalkylpyrido[1,2-a]benzimidazoles have been prepared and evaluated for antineoplastic activity. nih.gov

Table 2: Examples of Pharmacophore Incorporation into the Pyrido[1,2-a]benzimidazole Scaffold

Pharmacophore Moiety Synthetic Precursor(s) Method Reference
Amino N-(2-nitroaryl)pyridinium chloride Reductive intramolecular cyclization jraic.com
Amido Pyrido[1,2-a]benzimidazole-7-amine Acylation with propionic anhydride jraic.com
Pyrazole 2-Aminobenzimidazole, unsaturated ketone Base-catalyzed condensation nih.gov
Piperazine 2-Aminobenzimidazole, malonic ether Multi-step synthesis including alkylation, condensation, and nucleophilic substitution nih.gov
Mannich Base Pyrido[1,2-a]benzimidazole core - nih.gov
Cycloalkyl - - nih.gov

Novel Tandem Reactions and Cyclization Mechanisms in Pyrido[1,2-a]benzimidazole Synthesis

Recent advances in synthetic chemistry have led to the development of novel tandem and multicomponent reactions for the efficient construction of the pyrido[1,2-a]benzimidazole ring system. These methods offer advantages such as operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step.

A novel tandem annulation reaction between 2-acylbenzimidazole derivatives and 4-bromobut-2-enoic esters has been reported for the synthesis of substituted pyrido[1,2-a]benzimidazole derivatives under mild conditions. researchgate.net Another powerful strategy is the Pd(PPh3)4-catalyzed Buchwald–Hartwig intramolecular N-arylation of 2-(2-bromoanilino)quinolines. thieme-connect.com The proposed mechanism for this reaction involves an initial oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by an intramolecular nucleophilic attack from the quinoline (B57606) nitrogen. Subsequent elimination of HBr and reductive elimination from a palladacycle intermediate yields the final product. thieme-connect.com

Multicomponent reactions (MCRs) provide a particularly efficient route. A one-pot, four-component reaction of pyridine, chloroacetonitrile, malononitrile, and an aromatic aldehyde in refluxing acetonitrile has been developed to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. nih.gov The proposed mechanism involves the formation of a polysubstituted benzene intermediate, which then undergoes substitution and annulation with the pyridine ring. nih.gov

Electrochemical methods also offer a novel approach. The electrochemical synthesis of 1,2-fused benzimidazoles from o-nitroanilines has been achieved through a tandem process involving nitro reduction, C(sp3)–H amination, and condensation in an undivided cell. rsc.org This method avoids the need for strong chemical reductants. rsc.org

Synthetic Challenges and Future Directions in this compound Synthesis

Despite significant progress, the synthesis of this compound and its derivatives still presents challenges. Historically, many synthetic methods were laborious and resulted in low yields, which remains a concern for certain complex analogues. thieme-connect.com A key challenge is achieving regioselectivity, as demonstrated by the formation of multiple regioisomers during alkylation reactions. nih.gov

A significant hurdle in the functionalization of the pre-formed scaffold is the inherent reactivity of the nucleus. The 9-position of the pyrido[1,2-a]benzimidazole system is strongly deactivated towards electrophilic substitution, limiting the ability to introduce substituents at this site. jraic.com Overcoming this deactivation to allow for broader functionalization is a major synthetic challenge.

Future research in this area will likely focus on several key directions:

Development of Novel Catalytic Systems: Exploring new transition-metal and metal-free catalysts to improve efficiency, selectivity, and substrate scope. thieme-connect.com

Green Chemistry Approaches: Expanding the use of environmentally benign methods such as microwave-assisted synthesis, solvent-free reactions, and electrochemical approaches to reduce waste and energy consumption. nih.govnih.gov

Regiocontrol: Designing new synthetic strategies that offer precise control over the position of substituents, particularly for challenging positions like C-9.

Complexity-Generating Reactions: Further developing one-pot, tandem, and multicomponent reactions to enable the rapid synthesis of diverse libraries of analogues for biological screening. nih.gov

Addressing these challenges will be crucial for unlocking the full potential of pyrido[1,2-a]benzimidazole derivatives in various scientific fields.

Advanced Spectroscopic and Structural Elucidation of Pyrido 1,2 a Benzimidazol 4 Ol Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Through a suite of one- and two-dimensional experiments, it is possible to map out the precise connectivity and spatial relationships of atoms within the Pyrido[1,2-a]benzimidazol-4-ol structure.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For the pyrido[1,2-a]benzimidazole (B3050246) core, systematic studies have established general patterns in proton chemical shifts. bohrium.comresearchgate.net The proton at the H-1 position is consistently found in the most downfield region of the spectrum, a consequence of the strong electron-acceptor effect from the adjacent bridgehead nitrogen atom. bohrium.comresearchgate.net Conversely, the H-2 proton is typically the most shielded, appearing in the most upfield region of the aromatic spectrum. bohrium.comresearchgate.net In the benzoid portion of the molecule, the H-8 proton generally exhibits the smallest chemical shift. bohrium.comresearchgate.net

For the specific case of this compound, the introduction of a hydroxyl group at the C-4 position would be expected to significantly influence the electronic environment of the neighboring protons, particularly H-3. The phenolic proton itself would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

A representative ¹H NMR dataset for a related derivative, 7-nitropyrido[1,2-a]benzimidazole (B11498725), illustrates the typical signal distribution. jraic.com

Table 1: Representative ¹H NMR Data for a Pyrido[1,2-a]benzimidazole Derivative Data for 7-nitropyrido[1,2-a]benzimidazole in DMSO-d₆. jraic.com

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 9.13 d 7.0
H-2 7.11 t 7.0
H-3 7.67 t 7.5
H-4 7.78 d 9.0
H-6 8.64 d 1.5
H-8 8.20 dd 8.5, 2.0

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. The spectrum for this compound would show 11 distinct signals corresponding to the carbon atoms of the fused ring system. The carbon atom C-4, being attached to the electronegative oxygen atom, would be expected to appear significantly downfield.

Techniques such as the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are instrumental in distinguishing between different types of carbon atoms (quaternary, CH, CH₂, CH₃). This information is crucial for the definitive assignment of all carbon resonances. arabjchem.org While specific APT data for the title compound is not detailed, analysis of related structures provides expected chemical shift ranges. jraic.comnih.gov For instance, in 7-nitropyrido[1,2-a]benzimidazole, the carbon signals span a range from approximately 112 to 152 ppm. jraic.com

Table 2: Representative ¹³C NMR Data for a Pyrido[1,2-a]benzimidazole Derivative Data for 7-nitropyrido[1,2-a]benzimidazole in DMSO-d₆. jraic.com

Chemical Shift (δ, ppm)
112.4
113.4
115.5
115.8
118.1
128.1
132.4
133.3
144.2
146.6

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of polycyclic aromatic systems. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) scalar couplings, typically through two or three bonds. creative-biostructure.com It would be used to trace the connectivity of protons within the pyridine (B92270) and benzene (B151609) rings of this compound, confirming the relative positions of adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity (typically <5 Å), regardless of their bonding connectivity. creative-biostructure.com NOESY is critical for confirming assignments by correlating protons on different rings that are spatially near one another. Studies on related structures have utilized ¹H-¹H NOESY to attribute controversial proton signals. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orgcreative-biostructure.com The HSQC spectrum provides a direct link between the ¹H and ¹³C assignments, greatly simplifying the structural elucidation process.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov For this compound (molecular formula C₁₁H₈N₂O), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass, thereby confirming the molecular formula. The analysis of related pyrido[1,2-a]benzimidazole derivatives consistently uses HRMS to verify the proposed structures, with measured masses typically agreeing with calculated values to within a few parts per million (ppm). jraic.comnih.govmdpi.com

Table 3: Example HRMS Data for Pyrido[1,2-a]benzimidazole Derivatives

Compound Ion Calculated m/z Found m/z Reference
7-nitropyrido[1,2-a]benzimidazole [M+H]⁺ 214.0617 214.0611 jraic.com
7-aminopyrido[1,2-a]benzimidazole [M+H]⁺ 184.0875 184.0868 jraic.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands.

The most prominent and diagnostic peak would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Other expected signals include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C=N and C=C stretching: A series of sharp bands in the 1450-1650 cm⁻¹ region, corresponding to the vibrations of the fused aromatic rings. mdpi.comnih.gov

C-O stretching: A strong band in the 1200-1300 cm⁻¹ region, indicative of the phenolic C-O bond.

Analysis of related pyrimido[1,2-a]benzimidazoles shows characteristic peaks for C=N and aromatic ring vibrations in the 1600-1670 cm⁻¹ range. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: Photophysical Characterization

The extended π-conjugated system of the this compound scaffold gives rise to distinct photophysical properties.

UV-Vis Absorption Spectroscopy: This technique measures the electronic transitions within the molecule, typically π → π* transitions for conjugated systems. Studies on substituted pyrido[1,2-a]benzimidazole derivatives have shown intense absorption maxima at around 250 nm in dichloromethane. researchgate.net The presence of the hydroxyl group and the choice of solvent would influence the exact position and intensity of the absorption bands for the title compound.

Fluorescence Spectroscopy: Many benzimidazole-containing fused systems are known to be fluorescent. researchgate.netnih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax by emitting light at a longer wavelength. For some derivatives, emission maxima have been observed around 460 nm. researchgate.net The fluorescence properties, including quantum yield and Stokes shift, are sensitive to the molecular structure and the surrounding environment, making them useful for various applications. researchgate.net

Excitation and Emission Maxima Analysis

The photophysical properties of pyrido[1,2-a]benzimidazole derivatives are fundamentally characterized by their absorption and fluorescence spectra. Analysis of excitation and emission maxima reveals insights into the electronic structure and potential applications of these compounds as fluorophores.

Substituted pyrido[1,2-a]benzimidazoles exhibit distinct spectral characteristics. For instance, a series of novel derivatives demonstrated an intense absorption maximum (λ_abs) around 250 nm and an emission maximum (λ_em) at approximately 460 nm when measured in dichloromethane. researchgate.net The specific positioning of substituents, such as phenyl and methyl groups on the core ring structure, has been shown to significantly influence the maximum emission wavelength. researchgate.net

Another class of these compounds, specifically 1,3,4-oxadiazole (B1194373) derivatives incorporating the pyrido[1,2-a]benzimidazole moiety, displays absorption peaks in the range of 330 to 339 nm in acetonitrile (B52724). researchgate.net These compounds are noted for their blue-green emissions, with fluorescence maxima observed between 461 and 487 nm in dilute solutions. researchgate.net The introduction of a strong electron-donating group, such as a diphenylamino group, can cause a significant red-shift in the absorption maximum to as high as 377 nm, a result of an extended π-conjugated system. researchgate.net

The interaction with other chemical species can also lead to notable shifts. For example, the interaction of a pyrido[1,2-a]benzimidazole-based receptor with fluoride (B91410) anions resulted in an 88 nm red shift in the emission maximum, indicating a deprotonation of the benzimidazole (B57391) nitrogen. researchgate.net

Table 1: Excitation and Emission Maxima for Selected Pyrido[1,2-a]benzimidazole Derivatives

Derivative ClassSolventAbsorption Maxima (λ_abs)Emission Maxima (λ_em)
General Substituted DerivativesDichloromethane~250 nm~460 nm
1,3,4-Oxadiazole DerivativesAcetonitrile330 - 339 nm461 - 487 nm
Diphenylamino-substituted Oxadiazole DerivativeAcetonitrile377 nmNot specified

Solvent Polarity Effects on Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F), a measure of a fluorophore's efficiency, is highly dependent on the surrounding environment, particularly solvent polarity. researchgate.netresearchgate.net The emission spectra of pyrido[1,2-a]benzimidazoles are influenced by the polarity of the solvent, which in turn affects the quantum yield. researchgate.netresearchgate.net For example, a series of 1,3,4-oxadiazole derivatives containing the pyrido[1,2-a]benzimidazole moiety demonstrated high fluorescence quantum yields, ranging from 0.65 to 0.99, when measured in dichloromethane. researchgate.net

Theoretical and experimental studies on the broader class of benzimidazole derivatives show that increasing solvent polarity can lead to a bathochromic (red) shift in the fluorescence band. nih.gov However, high-polarity solvents, especially protic ones, can also inhibit the Excited State Intramolecular Proton Transfer (ESIPT) process. nih.govresearchgate.net This inhibition occurs because polar solvents can stabilize the ground state and protic solvents can form intermolecular hydrogen bonds, preventing the intramolecular hydrogen bond formation necessary for ESIPT. nih.gov This phenomenon is crucial as ESIPT is a key factor in the large Stokes shifts observed in many fluorescent probes. researchgate.net

In some complex dyes, an opposing trend is observed where fluorescence quantum yields and lifetimes increase in more polar solvents. nih.gov This behavior, which runs contrary to the energy gap law, is attributed to a solvent-sensitive energy barrier to a conical intersection—a point where potential energy surfaces cross, facilitating non-radiative decay. nih.govrsc.org In polar solvents, this barrier increases, making the non-radiative decay pathway less accessible and thus enhancing fluorescence. nih.gov

Table 2: Fluorescence Quantum Yield (Φ_F) in Different Solvents

Compound ClassSolventQuantum Yield (Φ_F)Effect of Increasing Polarity
Pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazolesDichloromethane0.65 - 0.99Data not specified
General Benzimidazole DerivativesVariousVariableCan inhibit ESIPT, potentially lowering quantum yield

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is an indispensable tool for the unambiguous determination of the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and crystal packing. The structures of several pyrido[1,2-a]benzimidazole derivatives have been elucidated using this technique.

For example, the crystal structure of 2,7,8-trimethyl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole was determined to be orthorhombic. researchgate.net Similarly, the molecular architecture of a novel pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole derivative was definitively established by X-ray crystallography. researchgate.net The technique has also been employed to confirm the structures of various reaction products, such as nitro- and dinitropyrido[1,2-a]benzimidazoles, which were verified by single crystal X-ray diffraction. researchgate.net

In more detailed studies, X-ray analysis of 6-amino-substituted pyrido[1,2-a]benzimidazole-8,9-diones revealed the presence of different conformers (endo and exo forms) based on the existence of an intramolecular hydrogen bond. nih.gov A related compound, [1,2a]benzimidazol-2-yl amidine, was found to crystallize in a P2(1)/n monoclinic unit cell with specific cell parameters determined by X-ray diffraction. nih.gov

Table 3: Crystallographic Data for a Pyrido[1,2-a]benzimidazole-Related Compound

CompoundCrystal SystemSpace GroupUnit Cell Parameters
[1,2a]Benzimidazol-2-yl amidineMonoclinicP2(1)/na=12.679(2) Å, b=8.468(3) Å, c=13.108(2) Å, β=96.538(2)°

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of a newly synthesized compound, ensuring its purity and confirming that the correct molecular formula has been achieved. While classical methods measure the percentage of carbon, hydrogen, and nitrogen, modern high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement that also serves to confirm the elemental composition.

For pyrido[1,2-a]benzimidazole derivatives, HRMS is frequently cited as proof of structure and composition. For example, the synthesis of 7-nitropyrido[1,2-a]benzimidazole was verified by HRMS, with the experimentally found mass-to-charge ratio (m/z) of 214.0611 for the protonated molecule [M+H]⁺ closely matching the calculated value of 214.0617 for the formula C₁₁H₈N₃O₂. jraic.com Similarly, a series of fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles were characterized, with their compositions confirmed by comparing the calculated and found HRMS values. mdpi.com The structure of a related [1,2a]benzimidazol-2-yl amidine was also characterized using elementary analysis alongside other spectroscopic methods. nih.gov

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Compositional Verification

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
7-nitropyrido[1,2-a]benzimidazoleC₁₁H₈N₃O₂214.0617214.0611
4-Amino-3-cyano-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazoleC₂₁H₁₅N₅F356.13060356.12971
4-Amino-3-cyano-2-(3,4-difluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazoleC₂₁H₁₄N₅F₂374.12118374.12023

Circular Dichroism Spectroscopy for Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the interactions of chiral molecules or the induced chirality when an achiral molecule binds to a chiral macromolecule, such as DNA. This method is particularly useful for elucidating the binding modes of small molecules with biomolecules.

In a study investigating the interaction between benzimidazole-cholesterol analogs and calf thymus DNA (ct-DNA), CD spectroscopy was employed to understand the binding mechanism. rsc.org The characteristic CD spectrum of B-form DNA features a positive peak around 275 nm (due to base stacking) and a negative peak around 245 nm (due to the right-handed helicity). The study found that the addition of the benzimidazole compounds did not cause any significant changes to the positive peak, indicating that the compounds did not intercalate between the DNA base pairs. rsc.org However, a slight increase in the intensity of the negative peak was observed. rsc.org This change in the helicity band, without affecting the base-stacking band, is characteristic of a groove-binding interaction. rsc.org These findings suggest that benzimidazole-based compounds preferentially bind within the grooves of the DNA double helix. rsc.org

Computational and Theoretical Investigations of Pyrido 1,2 a Benzimidazol 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For pyrido[1,2-a]benzimidazole (B3050246) derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and spectroscopic properties. These calculations help in optimizing the molecular geometry to its lowest energy state, providing a realistic representation of the molecule's three-dimensional structure. The influence of various substituents on the electronic distribution within the pyrido[1,2-a]benzimidazole core has been a subject of such theoretical investigations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map visually represents the electrostatic potential on the electron density surface of the molecule.

For benzimidazole (B57391) derivatives, MEP maps reveal that regions of negative potential, indicating electron-rich areas susceptible to electrophilic attack, are typically localized over electronegative atoms like nitrogen and oxygen. Conversely, regions of positive potential, which are electron-deficient and prone to nucleophilic attack, are found around hydrogen atoms. In the context of Pyrido[1,2-a]benzimidazol-4-ol, the hydroxyl group and the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings would be expected to be key sites of interaction, a feature that can be visualized through MEP analysis. The distribution of electrostatic potential is a key determinant in the formation of intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative 1,2-disubstituted Benzimidazole Derivative (in gaseous phase)

ParameterEnergy (eV)
EHOMO-5.9043
ELUMO-0.4285
Energy Gap (ΔE) 5.4758

Note: This data is for a 1,2-disubstituted benzimidazole and is presented as an illustrative example. The values for this compound may differ.

Global Reactivity Indices and Chemical Activity Descriptors

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) and Chemical Softness (S) are measures of a molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap, making it less reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. Studies on benzimidazole derivatives have utilized these descriptors to rationalize their observed chemical behavior and biological activities. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions.

Table 2: Calculated Global Reactivity Descriptors for a Representative 1,2-disubstituted Benzimidazole Derivative

DescriptorValue (eV)
Electronegativity (χ)3.1664
Chemical Hardness (η)2.7379
Chemical Softness (S)0.1826
Electrophilicity Index (ω)1.8329

Note: This data is for a 1,2-disubstituted benzimidazole and serves as an example. The values for this compound would require specific calculations.

Charge Distribution and Electron Transfer Studies

Studies on pyrido[1,2-a]benzimidazole derivatives have shown that the electronic nature of substituents significantly influences the electron density distribution across the fused ring system. The nitrogen atoms in the heterocyclic rings typically carry a partial negative charge, making them potential sites for protonation or coordination with metal ions. The distribution of charges also plays a crucial role in the intramolecular and intermolecular interactions that govern the compound's physical and biological properties.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

For pyrido[1,2-a]benzimidazole derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various biological targets, including enzymes and receptors involved in diseases like malaria, cancer, and neurodegenerative disorders.

Prediction of Binding Affinities and Conformations with Biological Targets

Molecular docking simulations can predict the binding affinity, typically expressed as a docking score or binding energy, which provides an estimate of the strength of the interaction between the ligand and the receptor. The docking results also reveal the specific binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex.

For example, docking studies of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives with the Corticotropin-Releasing Factor-1 (CRF-1) receptor have identified key amino acid residues involved in hydrogen bonding and π-π stacking interactions. Such studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective inhibitors. While specific docking studies on this compound are not extensively reported, the pyrido[1,2-a]benzimidazole scaffold has been identified as a promising chemotype for targeting various biological macromolecules.

Table 3: Illustrative Molecular Docking Results for a Benzimidazole Derivative with a Biological Target

CompoundBiological TargetDocking Score (kcal/mol)Key Interacting Residues
Compound B18 (a tetrahydropyrimido[1,2-a]benzimidazole derivative)CRF-1 Receptor (PDB ID: 3EHT)-8.920Arg5, Glu196 (Hydrogen Bonds), Arg283 (π-cation)

Note: This data is for a related benzimidazole derivative and is provided to illustrate the type of information obtained from molecular docking studies.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In the early stages of drug discovery, in silico methods are essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, thereby reducing the likelihood of late-stage failures. nih.gov For compounds based on the pyrido[1,2-a]benzimidazole framework, including this compound, computational tools are used to generate a preliminary pharmacokinetic profile. researchgate.netnih.gov These predictions help to identify potential liabilities and guide chemical modifications to improve drug-like characteristics. semanticscholar.org

The pharmacokinetic profile of a potential drug candidate is a critical determinant of its clinical success. Computational models are used to predict key parameters that govern a compound's behavior in the body. For the pyrido[1,2-a]benzimidazole class, these assessments often include predictions of oral bioavailability, gastrointestinal absorption, blood-brain barrier (BBB) penetration, and plasma protein binding. japtronline.com

Properties are often evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five. These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to estimate the likelihood of a compound being orally bioavailable. For this compound, the presence of the hydroxyl group would be a key factor in these calculations, influencing its solubility and hydrogen bonding potential.

Table 1: Computationally Predicted ADME Properties for a Representative Pyrido[1,2-a]benzimidazole Scaffold Note: These are representative values for this class of compounds and not specific experimental results for this compound.

ADME ParameterPredicted Property/ValueSignificance
Molecular Weight< 350 g/molInfluences absorption and distribution
logP (Lipophilicity)2.0 - 4.0Affects solubility, absorption, and membrane permeability
Hydrogen Bond Donors1 - 3Impacts solubility and receptor binding
Hydrogen Bond Acceptors3 - 5Impacts solubility and receptor binding
Gastrointestinal (GI) AbsorptionHighIndicates potential for good oral absorption
Blood-Brain Barrier (BBB) PermeantVariablePredicts potential for CNS activity or side effects

A crucial aspect of in silico ADME assessment is the prediction of metabolic fate. Computational models can identify likely sites of metabolism on a molecule, typically mediated by cytochrome P450 (CYP) enzymes. For pyrido[1,2-a]benzimidazole derivatives, studies have shown that metabolism can be rapid, with less than 40% of the parent compound remaining after 30 minutes of incubation with liver microsomes in some cases. nih.gov

Furthermore, these computational tools are vital for predicting the potential formation of toxic reactive metabolites (RMs). nih.gov RM trapping studies on related structures bearing an aminophenol moiety—structurally analogous to the hydroxyl group in this compound—detected glutathione (B108866) adducts, indicating the formation of bio-activated species. nih.gov Computational predictions can flag the potential for such bioactivation pathways, for example, through the oxidation of the phenol (B47542) ring, allowing chemists to design analogues with a lower risk of toxicity. nih.govresearchgate.net

Nonlinear Optical (NLO) Properties and Computational Hyperpolarizability Studies

Derivatives of benzimidazole and related fused heterocyclic systems like pyrido[1,2-a]benzimidazole are subjects of interest for their potential applications in materials science, particularly in the field of nonlinear optics (NLO). cumhuriyet.edu.trresearchgate.netias.ac.in NLO materials can alter the properties of light and are essential for technologies like optical data storage and telecommunications. The NLO response of a molecule is governed by its ability to be polarized by an external electric field.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules like this compound. mdpi.com These studies calculate key parameters such as the electric dipole moment (μ), the linear polarizability (α), and, most importantly for NLO applications, the first-order hyperpolarizability (β₀). nih.govresearchgate.net A large β₀ value is indicative of a strong second-order NLO response. Calculations often compare the predicted values to those of a standard NLO material, such as urea, to gauge their potential. mdpi.com The introduction of electron-donating groups (like a hydroxyl group) and electron-withdrawing groups across a π-conjugated system can enhance NLO properties. nih.gov

Table 2: Comparison of Calculated First-Order Hyperpolarizability (β₀) Values are representative for benzimidazole-related structures and are used for comparative purposes.

CompoundComputational MethodCalculated β₀ (x 10⁻³⁰ esu)
Urea (Reference)DFT/B3LYP~0.37
Benzimidazole Derivative 1DFT/HF~3.85
Benzimidazole Derivative 2DFT/B3LYP~9.97

Computational Analysis of Protonation Equilibria and pKa Prediction

The acid-base properties of a molecule, quantified by its pKa value(s), are fundamental to its solubility, membrane permeability, and interactions with biological targets at physiological pH. Computational methods provide valuable insights into the protonation equilibria of heterocyclic compounds like this compound. semanticscholar.orgresearchgate.net

DFT calculations are employed to determine the most energetically favorable site of protonation. For the related benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles, computations have identified the imidazole imino nitrogen as the most favorable protonation site. irb.hrmdpi.com These theoretical models can accurately predict pKa values, often showing excellent agreement with experimental measurements. irb.hr Such studies have found that for some amino-substituted benzimidazole systems, the transition from a neutral to a monocationic form occurs at pH values between 3 and 5. mdpi.com Understanding the protonation state of this compound is crucial for predicting its behavior in biological systems and for designing it as a potential pH-sensing probe or therapeutic agent. semanticscholar.org

Structure Activity Relationship Sar and Lead Optimization Studies of Pyrido 1,2 a Benzimidazol 4 Ol Derivatives

Systematic Structural Modifications and Their Impact on Biological Efficacy

Systematic modification of the pyrido[1,2-a]benzimidazole (B3050246) nucleus has been a key strategy to explore and enhance its therapeutic potential across various diseases, including parasitic infections and tuberculosis.

Researchers have synthesized and evaluated a series of pyrido[1,2-a]benzimidazoles bearing Mannich base side chains for their antimalarial properties. nih.gov These modifications were explored to understand their influence on antiplasmodium activity. nih.gov One derivative, when administered orally, reduced parasitemia by 95% in Plasmodium berghei-infected mice. nih.gov Interestingly, the in vivo efficacy of these derivatives is thought to be a result of their active metabolites. nih.govresearchgate.net

In the context of antitubercular agents, the discovery of 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile served as a starting point. nih.gov Subsequent structural modifications of this molecule led to the development of analogues with significantly improved potency and lower toxicity. nih.gov Several of these derivatives demonstrated activity at sub-micromolar concentrations against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains, highlighting the success of the modification strategy. nih.gov

For antiparasitic applications, a series of pyrimido[1,2-a]benzimidazole (B3050247) compounds were synthesized. mdpi.com A derivative featuring a 3-fluorophenyl substituent was identified as a potent new agent against Leishmania major parasites, with EC50 values in the nanomolar range against both promastigotes and amastigotes. mdpi.com However, even slight modifications to this active compound, such as oxidation or alteration of an amino group, resulted in a distinct reduction in antiparasitic activity, indicating a very specific structure-activity relationship. mdpi.com

Scaffold ModificationTarget/DiseaseImpact on Biological EfficacyReference
Addition of Mannich base side chainsMalaria (P. falciparum)Led to derivatives with 95% parasitemia reduction in vivo, likely via active metabolites. nih.gov nih.gov
Modifications to 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrileTuberculosis (MDR/XDR)Resulted in analogues with improved potency and lower toxicity against resistant strains. nih.gov nih.gov
Introduction of a 3-fluorophenyl substituentLeishmaniasis (L. major)Produced a highly active compound with nanomolar EC50 values. mdpi.com mdpi.com
Oxidation or modification of the 4-amino group on the fluorophenyl-substituted leadLeishmaniasis (L. major)Distinctly reduced antiparasitic activity. mdpi.com mdpi.com

Identification of Key Pharmacophores and Structural Motifs for Potency

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For the broader benzimidazole (B57391) class, which includes the pyrido[1,2-a]benzimidazole core, the heterocyclic scaffold itself is a key pharmacophore that interacts with various biological targets through mechanisms like hydrogen bonding and π–π stacking. researchgate.netchemrxiv.org

In the development of antimalarial agents, a 4-aminophenol (B1666318) moiety on a Mannich base side chain was identified as a critical structural motif. nih.gov However, this group was also associated with the formation of reactive metabolites. nih.gov The relative positions of the 4-hydroxyl group and the Mannich base side group were found to be crucial for activity. nih.gov

For 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives acting as corticotropin-releasing factor-1 (CRF-1) receptor antagonists, quantitative structure-activity relationship (QSAR) studies have provided more detailed pharmacophoric insights. semanticscholar.org A 3D-QSAR model highlighted that increasing the electronegativity of substituents on the core is favorable for activity. semanticscholar.org Molecular docking studies further identified key interactions, revealing that residues such as Glu196 and Lys334 were involved in hydrogen bonding, while Trp9 participated in π-π stacking with the ligand. semanticscholar.org These specific interactions define the pharmacophore for CRF-1 antagonism within this chemical series.

Strategies for Solubility Improvement and Bioavailability Enhancement

A significant challenge in the development of many complex heterocyclic compounds, including pyrido[1,2-a]benzimidazole derivatives, is their poor aqueous solubility, which can limit oral bioavailability. ijpca.org Several pharmaceutical technologies are available to address this issue.

One common approach is particle size reduction, which increases the surface area of the drug and can improve the dissolution rate. nih.gov Techniques like micronization, which reduces particle size into the micron range using methods like jet milling, can be employed. ijpca.orgnih.gov

Another powerful strategy is the formulation of amorphous solid dispersions. nih.gov In this technique, the drug is dispersed in a molecularly amorphous state within a polymer carrier. This can be achieved through methods such as spray drying or melt extrusion and can significantly enhance the saturation solubility of the drug. ijpca.orgnih.gov

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), offer another avenue for improving the bioavailability of poorly soluble drugs. nih.gov These systems are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. nih.gov This allows the drug to remain in a dissolved state during its transit through the gastrointestinal tract, thereby enhancing absorption. nih.gov

StrategyMechanism of ActionPotential Application for Pyrido[1,2-a]benzimidazoles
MicronizationIncreases surface area by reducing particle size, enhancing dissolution rate. ijpca.orgnih.govCan be applied to crystalline forms of the compounds to improve dissolution.
Spray DryingCreates an amorphous solid dispersion of the drug in a polymer matrix, improving solubility. ijpca.orgUseful for producing more soluble powders for formulation into oral dosage forms.
Self-Emulsifying Drug Delivery Systems (SEDDS)Maintains the drug in a solubilized state within a lipid emulsion in the GI tract, improving absorption. nih.govA promising approach for formulating highly lipophilic derivatives.
Prodrug ApproachInvolves chemical modification to attach a hydrophilic moiety, which is later cleaved in vivo to release the active drug. ekb.egCould be used to improve the aqueous solubility of the parent compound.

Metabolic Stability Assessment and Strategies for Metabolic Profile Modulation

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile and duration of action. Studies on antimalarial pyrido[1,2-a]benzimidazole derivatives revealed rapid metabolism for all tested analogues, with less than 40% of the parent compound remaining after a 30-minute incubation with liver microsomes. nih.govresearchgate.net

A key concern in drug metabolism is the formation of reactive metabolites, which can lead to toxicity. Reactive metabolite trapping studies detected glutathione (B108866) adducts in derivatives that contained a 4-aminophenol moiety. nih.gov Fragmentation analysis showed that this conjugation occurred on the phenyl ring of the Mannich base side chain, identifying this part of the molecule as a metabolic liability. nih.gov

To address this, strategies for modulating the metabolic profile were investigated. nih.gov In a manner analogous to the drug amodiaquine, researchers explored interchanging the positions of the 4-hydroxyl and Mannich base side groups. nih.gov Another strategy involved substituting the 4-hydroxyl group with fluorine. Both of these modifications appeared to successfully block the bioactivation pathway responsible for forming reactive metabolites. nih.gov However, these changes came at the expense of antiplasmodium activity, which was significantly lowered, illustrating a common challenge in lead optimization where improving one property can negatively impact another. nih.gov

Development of Second-Generation Pyrido[1,2-a]benzimidazole Leads

The process of lead optimization often involves creating "second-generation" compounds that retain the core activity of a lead molecule while improving other properties like potency, selectivity, or metabolic stability.

In the field of antitubercular research, the discovery of an effective pyrido[1,2-a]benzimidazole lead was followed by structural modifications that resulted in second-generation analogues. nih.gov These newer compounds exhibited enhanced potency and, crucially, lower toxicity, making them more promising candidates for further development. nih.gov Their effectiveness against drug-resistant TB strains further established them as a novel and promising anti-TB chemotype. nih.gov

Similarly, in the context of developing inhibitors for Trypanosoma cruzi, the causative agent of Chagas' disease, researchers have worked on modifying lead compounds containing related benzimidazole scaffolds. rsc.org Structural modification of amidinohydrazone, thio-, and semicarbazone motifs, and the use of a benzimidazole 1,3-dioxide system as a new core scaffold, allowed for the identification of new structural motifs with desirable antitrypanosomal activity. rsc.org This work represents the development of second-generation derivatives designed to improve upon the initial lead compounds. rsc.org

Biological Activities and Mechanistic Insights of Pyrido 1,2 a Benzimidazol 4 Ol and Its Analogues in Vitro Research Focus

Antimalarial Activity

The pyrido[1,2-a]benzimidazole (B3050246) scaffold has been identified as a promising chemotype in the search for new antimalarial agents. In vitro studies have demonstrated the potent activity of this class of compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In Vitro Efficacy against Plasmodium falciparum Strains (Chloroquine-Sensitive and Resistant)

Pyrido[1,2-a]benzimidazole (PBI) analogues have shown significant efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The in vitro potency of these compounds is often comparable to that of established antimalarials. nih.govnih.gov Notably, the activity of these compounds is retained, and in some cases improved, against parasite strains that have developed resistance to frontline drugs like chloroquine (B1663885).

One of the most active compounds from a synthesized series, TDR86919, demonstrated superior in vitro activity against the drug-resistant K1 strain of P. falciparum with a half-maximal inhibitory concentration (IC50) of 0.047 µM, as compared to chloroquine's IC50 of 0.17 µM against the same strain. nih.gov Further structure-activity relationship (SAR) studies have led to the identification of additional potent analogues. For instance, certain benzimidazole (B57391) derivatives bearing an amino group at the C-2 position have exhibited IC50 values of 79 nM against the CQS NF54 strain and 335 nM against the multi-resistant K1 strain. nih.gov Hybrid molecules incorporating the 7-chloroquinoline core with a benzimidazole moiety have also shown potent antiplasmodial activity at nanomolar concentrations against both CQS (Pf3D7) and CQR (PfDd2) strains. mdpi.com

Compound/AnalogueP. falciparum StrainIC50 (µM)Reference CompoundReference IC50 (µM)
TDR86919 (4c)K1 (CQR)0.047Chloroquine0.17
2-amino benzimidazole analogueNF54 (CQS)0.079--
K1 (CQR)0.335--
Quinoline-benzimidazole hybridsPf3D7 (CQS)Nanomolar rangeChloroquine-
PfDd2 (CQR)Nanomolar rangeChloroquine-

Parasiticidal Effects and Speed of Action

In vitro investigations into the parasiticidal effects of pyrido[1,2-a]benzimidazoles have revealed that they possess a rapid speed of action. The killing kinetics of these compounds have been shown to be superior to that of atovaquone, a component of the antimalarial combination Malarone. Furthermore, these compounds are effective against multiple asexual blood stages of the parasite, demonstrating the ability to kill both the early ring stages and the more mature trophozoites.

Cellular Uptake Mechanisms in Parasites vs. Host Cells

A key desirable characteristic of an effective antimalarial drug is its selective accumulation within the parasite-infected red blood cells, with minimal uptake by host cells to reduce potential toxicity. Studies have shown that pyrido[1,2-a]benzimidazoles exhibit a high rate of uptake by parasite cells, while their uptake by host cells is limited. The mechanism governing this cellular uptake is distinct from the ion-trap mechanism that is characteristic of 4-aminoquinolines like chloroquine, despite sharing some key structural features. This differential uptake contributes to the selective toxicity of PBIs towards the malaria parasite.

Mechanism of Action: Suppression of Heme Detoxification and Inhibition of Hemozoin Formation

The primary mechanism of action for many antimalarial drugs, including the well-known 4-aminoquinolines, involves the disruption of the parasite's heme detoxification pathway. During its intraerythrocytic development, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

It is hypothesized that pyrido[1,2-a]benzimidazoles interfere with this critical detoxification process. Their planar heterocyclic structure is thought to allow for π-π stacking interactions with ferriprotoporphyrin IX (Fe(III)PPIX), the monomeric unit of hemozoin. This interaction is believed to inhibit the formation of hemozoin crystals, leading to an accumulation of toxic free heme within the parasite, which ultimately results in parasite death. miguelprudencio.com This proposed mechanism is supported by studies demonstrating the ability of these compounds to inhibit the formation of β-hematin, a synthetic form of hemozoin, in vitro. nih.gov

Activity against Different Parasite Life Cycle Stages (e.g., asexual blood, liver, gametocyte)

A significant advantage of the pyrido[1,2-a]benzimidazole class of compounds is their activity against multiple stages of the Plasmodium life cycle, a feature that is crucial for both treating the clinical symptoms of malaria and preventing its transmission. In addition to their potent activity against the asexual blood stages responsible for the symptoms of the disease, these compounds have also demonstrated efficacy against the liver and gametocyte stages. miguelprudencio.com

Several analogues have shown activity against the liver stage of P. berghei in a human hepatoma cell line. One of the most potent inhibitors identified in a liver stage assay was compound 69, which exhibited an IC50 of 1.42 µM. miguelprudencio.com Furthermore, various analogues have been tested for their gametocytocidal potential. Some compounds displayed comparable activity against both early-stage (I-III) and late-stage (IV-V) gametocytes, while others exhibited a degree of stage-specific potency, being more effective against the mature, transmissible late-stage gametocytes. miguelprudencio.com This multi-stage activity makes pyrido[1,2-a]benzimidazoles potential candidates for the development of drugs that can not only cure malaria but also block its transmission.

Antischistosomal Activity

In addition to their antimalarial properties, pyrido[1,2-a]benzimidazole derivatives have been investigated for their activity against Schistosoma mansoni, one of the major parasitic flatworms responsible for schistosomiasis. In vitro studies have revealed that these compounds possess significant antischistosomal properties.

A screening of a library of 57 pyrido[1,2-a]benzimidazole analogues at a concentration of 10 µM resulted in greater than 70% mortality of newly transformed schistosomula for 48 of the compounds. nih.gov Of these, 37 compounds also maintained a mortality rate of over 60% against adult S. mansoni worms. nih.gov Further studies on a novel series of these compounds reported potent in vitro activity with IC50 values ranging from 0.08 to 1.43 µM against both newly transformed schistosomula and adult worms. nih.gov

Interestingly, the mechanism of action against Schistosoma appears to differ from their antimalarial mode of action. While the inhibition of hemozoin formation is a key factor in their antiplasmodial activity, no correlation was observed between the antischistosomal activity of these compounds and their ability to inhibit β-hematin formation. nih.gov This suggests that pyrido[1,2-a]benzimidazoles may act on a different target or through an alternative mechanism to exert their schistosomicidal effects.

Compound SeriesS. mansoni StageActivity MetricValue (µM)
Novel PBI SeriesNewly Transformed SchistosomulaIC50 Range0.08 - 1.43
Adult WormsIC50 Range0.08 - 1.43
PBI Analogue Library (57 compounds)Newly Transformed SchistosomulaConcentration for >70% mortality (48 compounds)10
Adult WormsConcentration for >60% mortality (37 compounds)10

In Vitro Efficacy against Schistosoma mansoni (Schistosomula and Adult Worms)

The pyrido[1,2-a]benzimidazole scaffold has been identified as a promising chemotype in the search for new therapeutic agents against schistosomiasis, a disease caused by parasitic flatworms of the genus Schistosoma. In vitro studies have demonstrated the potent activity of this class of compounds against Schistosoma mansoni, the species responsible for intestinal schistosomiasis. Research has focused on the efficacy against two key life stages of the parasite: the newly transformed schistosomula (the early developmental stage in the mammalian host) and the adult worms.

A significant screening of 57 pyrido[1,2-a]benzimidazole derivatives revealed substantial antischistosomal activity. nih.gov At a concentration of 10 μM, 48 of the 57 compounds tested resulted in greater than 70% mortality of newly transformed schistosomula. nih.gov Furthermore, 37 of these compounds maintained a high level of efficacy against the adult worms, causing over 60% mortality at the same concentration. nih.gov This demonstrates the potential of the pyrido[1,2-a]benzimidazole core to generate compounds with activity against both juvenile and mature parasites.

Further synthetic exploration and structure-activity relationship (SAR) studies have led to the development of novel series of pyrido[1,2-a]benzimidazole analogues with even greater potency. One such series, featuring N¹-1-phenylethanamine derivatives, exhibited impressive in vitro activity with half-maximal inhibitory concentration (IC50) values ranging from 0.08 to 1.43 μM against both S. mansoni schistosomula and adult worms. nih.gov These findings highlight the significant schistosomicidal potential of this heterocyclic system and underscore its importance as a template for the design of new antischistosomal drug candidates.

Table 1: In Vitro Antischistosomal Activity of Pyrido[1,2-a]benzimidazole Analogues
Compound SeriesParasite StageConcentrationObserved EfficacyReference
Pyrido[1,2-a]benzimidazoles (57 compounds)Newly Transformed Schistosomula10 µM>70% mortality for 48/57 compounds nih.gov
Pyrido[1,2-a]benzimidazoles (57 compounds)Adult Worms10 µM>60% mortality for 37/57 compounds nih.gov
N¹-1-Phenylethanamine DerivativesSchistosomula & Adult WormsIC500.08 - 1.43 µM nih.gov

Investigation of Potential Targets and Modes of Action (e.g., β-hematin inhibition)

Understanding the mechanism of action is crucial for the rational development of new drugs. For blood-feeding parasites like Schistosoma mansoni, a key metabolic process is the detoxification of heme, a toxic byproduct of hemoglobin digestion. The parasite achieves this by crystallizing heme into an inert polymer called hemozoin, which is biochemically equivalent to β-hematin. Inhibition of this process is a validated antiparasitic strategy.

Given that the pyrido[1,2-a]benzimidazole scaffold was initially identified as a novel class of antimalarial agents, with some analogues acting via inhibition of hemozoin formation in the malaria parasite, it was hypothesized that a similar mechanism might be at play in Schistosoma. nih.govmmv.org Investigations were therefore undertaken to assess the ability of these compounds to inhibit the formation of β-hematin and to correlate this activity with their observed schistosomicidal effects.

One comprehensive study that evaluated 57 pyrido[1,2-a]benzimidazole derivatives found no correlation between their β-hematin inhibitory activity and their antischistosomal activity against either the larval or adult stages of the parasite. nih.govresearchgate.net This suggests that while some compounds may possess β-hematin inhibitory properties, it is likely not the primary mechanism responsible for their potent schistosomicidal effects, pointing towards the existence of other, yet-to-be-identified targets within the parasite. nih.govresearchgate.net

Conversely, other research focusing on the antimalarial properties of this class has provided evidence for β-hematin inhibition as a plausible mode of action for certain analogues. nih.gov For example, one pyrido[1,2-a]benzimidazole analogue was found to inhibit β-hematin formation with an IC50 value of 52 µM. researchgate.net Docking studies have also suggested that the planar heterocyclic core of these compounds can engage in π-π stacking interactions with the porphyrin ring of β-hematin, a key interaction for inhibiting its formation. nih.gov However, the lack of a consistent correlation in the large-scale schistosomiasis-focused study indicates that the mode of action is complex and may be multifactorial or dependent on specific structural features of the analogues.

Anticancer and Antiproliferative Activity

In Vitro Cytotoxic Activity against Human Cancer Cell Lines (e.g., NCI 60 panel)

Derivatives of the pyrido[1,2-a]benzimidazole ring system and its close isosteres, such as pyrimido[1,2-a]benzimidazoles, have been the subject of numerous investigations into their potential as anticancer agents. Their planar, polycyclic structure is characteristic of molecules known to interact with nucleic acids and cellular enzymes involved in cell proliferation. The U.S. National Cancer Institute (NCI) has evaluated several of these compounds against its panel of 60 human cancer cell lines, which represents a broad spectrum of tumor types including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

Early studies identified certain pyrido[1,2-a]benzimidazole derivatives with notable activity against some of the tumor cell lines. imtm.cz For instance, a study on pyrimido[1,2-a]benzimidazole (B3050247) derivatives reported on compound 5h , which demonstrated effective anti-tumor activity at low micromolar concentrations across all tested human cancer cell lines, with GI50 (50% growth inhibition) values ranging from 0.35 to 9.43 μM. imtm.cz This compound showed particularly potent, sub-micromolar activity against leukemia cell lines. imtm.cz

Another study detailed a pentacyclic benzimidazole derivative, compound 6 , which features an amino side chain. This compound displayed potent inhibitory effects with IC50 values in the sub-micromolar range (0.3–1.8 µM) across multiple cancer cell lines, marking it as a promising lead for further development. nih.gov The cytotoxicity of a complex iminoquinone derivative of the pyrido[1,2-a]pyrido[1′,2′:1,2]imidazo[4,5-f]benzimidazole system was also evaluated by the NCI, indicating ongoing interest in this broad structural class.

Table 2: Representative In Vitro Anticancer Activity of Pyrido[1,2-a]benzimidazole Analogues
Compound/AnalogueCancer Cell Line Panel/TypeActivity MetricValue RangeReference
Pyrimido[1,2-a]benzimidazole 5hNCI 60 PanelGI500.35 - 9.43 µM imtm.cz
Pentacyclic Benzimidazole 6Multiple Cancer Cell LinesIC500.3 - 1.8 µM nih.gov

Molecular Mechanisms of Action:

The cytotoxic effects of many planar aromatic molecules are often attributed to their ability to interact directly with DNA and RNA, thereby disrupting critical cellular processes such as replication and transcription. The flat, extended π-system of the pyrido[1,2-a]benzimidazole core makes it an ideal candidate for such interactions, particularly through a process known as intercalation. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This binding mode distorts the secondary structure of the nucleic acid, which can interfere with the function of enzymes that process DNA and ultimately lead to cell cycle arrest and apoptosis.

Studies on related polycyclic benzimidazole systems have provided strong evidence for this mechanism. For example, benzimidazo[1,2-a]quinolines, which share a similar tetracyclic framework, have been shown to be potent DNA binders and intercalative agents. nih.gov The biological activity of the broader class of benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines is also attributed to their ability to interact with DNA, with intercalation considered the primary mechanism. Furthermore, certain pyrido[1,2-a]benzimidazole derivatives have been specifically utilized in cytogenetic studies as DNA-intercalating agents to modify chromosome condensation, providing direct evidence of their ability to bind to nuclear DNA. researchgate.net These findings collectively support the hypothesis that a key molecular mechanism underlying the anticancer activity of pyrido[1,2-a]benzimidazol-4-ol and its analogues is their interaction with and intercalation into DNA and RNA.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, thus relieving supercoiling. Because of their critical role in cell proliferation, topoisomerases I (Topo I) and II (Topo II) are important targets for anticancer drugs. Inhibitors can act by preventing the catalytic activity of the enzyme or by stabilizing the transient DNA-enzyme complex, leading to permanent DNA strand breaks and cell death.

Several lines of evidence suggest that pyrido[1,2-a]benzimidazole analogues and related structures can function as topoisomerase inhibitors. Research on pyrimido[1,6-a]benzimidazoles, a class of drugs modeled on quinolone topoisomerase poisons, demonstrated that these compounds could inhibit DNA relaxation catalyzed by Topo II and enhance enzyme-mediated DNA cleavage. nih.gov One analogue, at a concentration of 100 µM, was shown to double the levels of DNA breakage in vitro. nih.gov

More broadly, various benzimidazole derivatives have been identified as potent inhibitors of both Topo I and Topo II. researchgate.net For instance, certain benzoxazole and benzimidazole compounds have shown significant Topo II inhibitory activity with IC50 values more potent than the reference drug etoposide. researchgate.net Comprehensive studies on complex pentacyclic benzimidazoles have also confirmed their ability to inhibit both Topo I and II. nih.gov The dual inhibition of both topoisomerase enzymes is considered a significant therapeutic advantage, as it can circumvent resistance mechanisms that may arise from targeting only one of the enzymes. mdpi.com The collective data strongly indicate that the anticancer activity of pyrido[1,2-a]benzimidazole analogues is, at least in part, mediated by the inhibition of DNA topoisomerases I and II.

Enzyme Inhibition (e.g., Pin1, NAD(P)H:quinone oxidoreductase 1)

Derivatives of pyrido[1,2-a]benzimidazole have demonstrated notable enzyme-inhibiting capacities. Specifically, certain benzimidazole derivatives have been identified as potent inhibitors of Peptidyl-prolyl cis/trans isomerase Pin1 (Pin1). Pin1 plays a crucial role in regulating various cellular signaling pathways, and its overexpression is linked to numerous human cancers. nih.gov Inhibition of Pin1 is considered a promising strategy for cancer therapy as it can disrupt multiple oncogenic pathways and induce apoptosis. nih.gov For instance, specific benzimidazole derivatives have shown significant Pin1 inhibitory activity, with IC50 values in the micromolar range. nih.gov The development of these inhibitors often involves structure-based design to enhance their potency and specificity. nih.gov

Furthermore, compounds with a benzimidazole scaffold have been investigated for their ability to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an enzyme involved in the regulation of the tumor suppressor protein p53. nih.govnih.gov Inhibitors of NQO1 can lead to the degradation of p53, thereby affecting p53-induced apoptosis. nih.govnih.gov While direct studies on this compound are limited in this context, the broader class of benzimidazoles shows a clear potential for interaction with and inhibition of key cellular enzymes like Pin1 and NQO1.

Table 1: Enzyme Inhibitory Activity of Selected Benzimidazole Derivatives

Compound/Derivative Target Enzyme IC50 Value Reference
Benzimidazole derivative 6h Pin1 0.64 µM nih.gov
Benzimidazole derivative 13g Pin1 0.37 µM nih.gov
Curcumin (natural phenolic compound) NQO1 - nih.govnih.gov
Dicoumarol NQO1 - nih.gov
Induction of Apoptosis (e.g., ROS accumulation, Bax/Bcl-2 modulation, caspase activation)

The induction of apoptosis, or programmed cell death, is a key mechanism through which various benzimidazole compounds exert their anticancer effects. Research has shown that these compounds can trigger apoptosis through multiple pathways.

One significant mechanism involves the accumulation of Reactive Oxygen Species (ROS). An increase in intracellular ROS levels can lead to oxidative stress, damaging cellular components and initiating apoptotic signaling.

Another critical pathway is the modulation of the Bax/Bcl-2 protein ratio. Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. Benzimidazole derivatives have been shown to downregulate Bcl-2 and upregulate Bax, thereby shifting the balance towards apoptosis. ijper.orgnih.gov This change in the Bax/Bcl-2 ratio often leads to mitochondrial dysfunction and the release of cytochrome c, a key step in the intrinsic apoptotic pathway. researchgate.net

Furthermore, the activation of caspases, a family of proteases that execute apoptosis, is a common feature of benzimidazole-induced cell death. researchgate.net Both initiator caspases (like caspase-9) and executioner caspases (like caspase-3) can be activated, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. ijper.orgnih.gov

Cell Cycle Progression Modulation

Several benzimidazole derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. researchgate.net By arresting the cell cycle at specific checkpoints, these compounds can inhibit cell proliferation and induce cell death. A common finding is the arrest of the cell cycle at the G2/M phase. researchgate.net This is often achieved by modulating the expression or activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For example, some benzimidazoles have been shown to affect the p53/p21/cyclin B1 pathway, leading to G2/M arrest. researchgate.net

Antimicrobial Activity

The pyrido[1,2-a]benzimidazole scaffold has been recognized for its potential in developing new antimicrobial agents.

In Vitro Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Derivatives of pyrido[1,2-a]benzimidazole have demonstrated in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The specific substitutions on the core structure can significantly influence the potency and spectrum of this activity. For instance, studies on related heterocyclic systems like pyrido[2,3-d]pyrimidine have shown that certain derivatives exhibit significant inhibitory effects against various bacterial strains. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes.

Table 2: In Vitro Antibacterial Activity of Selected Heterocyclic Compounds

Compound/Derivative Bacterial Strain Activity Reference
Pyrido[2,3-d]pyrimidine derivatives Various bacteria Good to moderate mdpi.com
Thieno[2,3-d]pyrimidine-benzimidazole hybrids Gram-positive and Gram-negative bacteria Antimicrobial properties mdpi.com

In Vitro Antifungal Activity

The antifungal potential of benzimidazole-containing compounds is well-documented. Certain benzimidazole-1,2,4-triazole derivatives have exhibited significant in vitro activity against various fungal strains, including different species of Candida. nih.gov The mechanism of action for some of these antifungal agents involves the inhibition of fungal 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, which is an essential component of the fungal cell membrane. nih.gov The broad-spectrum antifungal activity of these compounds highlights the versatility of the benzimidazole scaffold in antimicrobial drug discovery.

In Vitro Antiviral Activity (e.g., SARS-CoV-2 main protease inhibition)

In the context of the COVID-19 pandemic, researchers have explored the potential of various heterocyclic compounds, including those with a benzimidazole core, as antiviral agents against SARS-CoV-2. The SARS-CoV-2 main protease (Mpro) is a critical enzyme for viral replication, making it an attractive target for antiviral drugs. Molecular docking studies have suggested that certain pyrimidine-benzimidazole hybrids have the potential to inhibit the SARS-CoV-2 main protease. nih.gov While in vitro screening for direct anti-SARS-CoV-2 activity of this compound itself is not extensively reported, the broader class of benzimidazoles has been identified as containing potential inhibitors of viral replication. nih.gov

Anti-inflammatory Activity (In Vitro Enzyme Inhibition, e.g., COX-1, COX-2)

The anti-inflammatory potential of compounds containing the benzimidazole scaffold, a core component of the pyrido[1,2-a]benzimidazole structure, has been explored through in vitro enzyme inhibition assays targeting cyclooxygenase (COX) enzymes. The COX enzymes, existing as two primary isoforms COX-1 and COX-2, are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. mdpi.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation, making it a key target for anti-inflammatory drugs. mdpi.comnih.gov

Research into various heterocyclic compounds has demonstrated that specific structural modifications can lead to potent and selective inhibition of COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comdovepress.com For instance, studies on novel pyrazole (B372694) analogues have identified compounds with significant COX-2 inhibitory activity and high selectivity indices. nih.govdovepress.com Certain hybrid pyrazole analogues exhibited potent anti-inflammatory activity, with COX-2 inhibition IC50 values as low as 1.79 µM and a selectivity index (SI) of 74.92, comparable to the reference drug celecoxib (SI = 78.06). dovepress.com Similarly, imidazo[1,2-a]pyridine derivatives have been designed as selective COX-2 inhibitors, with some compounds showing IC50 values of 0.05 µM and a selectivity index of up to 897.19. rjpbr.com Molecular docking studies suggest that the selectivity of these compounds can be attributed to their ability to interact with key amino acid residues within the side pocket of the COX-2 active site, such as His90 and Arg513. rjpbr.comnih.gov

While direct studies on this compound are limited in this specific context, the established anti-inflammatory profile of related benzimidazole-containing heterocycles indicates the potential of this scaffold for developing novel COX-2 inhibitors.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Heterocyclic Analogues

Compound ClassSpecific CompoundCOX-2 IC50 (µM)Selectivity Index (SI) vs. COX-1Reference
Pyridazine DerivativeCompound 6b0.186.33 nih.gov
Hybrid Pyrazole AnalogueCompound 5u1.7972.73 dovepress.com
Hybrid Pyrazole AnalogueCompound 5s2.5165.75 dovepress.com
PyranopyrazoleCompound 27-7.16 nih.gov
BipyrazoleCompound 10-7.83 nih.gov
Imidazo[1,2-a]pyridineCompound 5j0.05- rjpbr.com
Imidazo[1,2-a]pyridineCompound 5i-897.19 rjpbr.com

Modulation of Neurotransmitter Receptors (e.g., GABA-A receptor, benzodiazepine binding site ligands)

Pyrido[1,2-a]benzimidazoles have been identified as a novel structural class of ligands for the benzodiazepine binding site on γ-aminobutyric acid type A (GABA-A) receptors. nih.gov The GABA-A receptor is a crucial ligand-gated ion channel in the central nervous system responsible for mediating fast neuronal inhibition. mdpi.com This receptor is composed of five subunits that form a chloride-permeable channel. mdpi.com The binding of the neurotransmitter GABA to its orthosteric sites triggers channel opening and chloride influx, leading to hyperpolarization and inhibition of signal transmission. mdpi.comnih.gov

The benzodiazepine binding site, located at the interface of the α and γ subunits, is a well-known allosteric modulatory site. mdpi.comnih.govunifi.it Ligands that bind to this site can enhance the effect of GABA, acting as positive allosteric modulators, which is the mechanism of action for widely prescribed anxiolytic and sedative drugs. nih.gov The discovery of pyrido[1,2-a]benzimidazoles as ligands for this site suggests their potential to modulate GABAergic neurotransmission and potentially exert anxiolytic effects. nih.gov

The development of ligands for the GABA-A receptor is an active area of research, with various heterocyclic scaffolds being investigated. For example, pyrazolo[1,5-a]quinazolines have been studied as GABA-A receptor modulators, with electrophysiological assays used to determine their effects on receptor function. mdpi.comunifi.it These studies confirm that small molecules can act as agonists, antagonists, or null modulators at the benzodiazepine site, highlighting the nuanced control over neuronal inhibition that can be achieved through targeted ligand design. mdpi.com The characterization of pyrido[1,2-a]benzimidazoles as a new class of ligands contributes to this field, offering a distinct chemical scaffold for the development of novel central nervous system agents. nih.gov

Enzyme Inhibition Studies (Beyond specific disease applications)

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose in the small intestine. aboutscience.eunih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. nih.govnih.gov This mechanism is a therapeutic strategy for managing type 2 diabetes. nih.gov

Derivatives of benzimidazole have been synthesized and evaluated for their inhibitory effects on α-glucosidase. nih.gov Studies have shown that compounds incorporating aromatic amino acid moieties exhibit significant inhibition against both yeast and rat intestinal α-glucosidases. nih.gov For example, a benzimidazole derivative (compound 4d in the study) showed potent inhibition with IC50 values of 9.1 µM against yeast α-glucosidase and 36.7 µM against rat intestinal α-glucosidase. nih.gov This indicates that the benzimidazole scaffold can serve as a foundation for designing effective α-glucosidase inhibitors. The search for new inhibitors from various chemical classes, including heterocyclic compounds, is ongoing, with the aim of developing more effective agents to manage blood glucose levels. aboutscience.euresearchgate.net

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Benzimidazole Analogues

CompoundSource of α-GlucosidaseIC50 (µM)
Benzimidazole Derivative 4dYeast9.1
Benzimidazole Derivative 4dRat Intestinal36.7
Benzimidazole Derivative 4cYeast-
Benzimidazole Derivative 4cRat Intestinal-
Pyrimidine (B1678525) Derivative 5dYeast8.3
Pyrimidine Derivative 5dRat Intestinal21.8
Data sourced from a study on benzimidazole and pyrimidine derivatives. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are serine hydrolase enzymes that play a critical role in neurotransmission by terminating the action of the neurotransmitter acetylcholine. nih.govdoaj.org The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain. nih.govmdpi.com

The benzimidazole scaffold, including its pyrido-fused derivatives, has been extensively investigated for cholinesterase inhibitory activity. Numerous studies have reported the synthesis of benzimidazole-based analogues that exhibit potent, and sometimes selective, inhibition of AChE and BuChE. nih.govdoaj.orgmdpi.commdpi.com For instance, a series of benzimidazole-based oxazole analogues showed a wide range of inhibitory potentials, with the most active compounds having IC50 values of 0.10 µM against AChE and 0.20 µM against BuChE. mdpi.com Another study on benzimidazole derivatives identified a compound with an IC50 value of 0.28 µM against BuChE, which was more potent than the standard drug donepezil. doaj.org Molecular docking studies have helped to elucidate the binding interactions of these inhibitors within the active sites of the cholinesterase enzymes, confirming their mechanism of action. doaj.orgmdpi.com

Table 3: In Vitro Cholinesterase Inhibition by Benzimidazole Analogues

Compound ClassTarget EnzymeIC50 Range (µM)Most Potent IC50 (µM)Reference
Benzimidazole-based oxazolesAChE0.10 - 12.600.10 mdpi.com
Benzimidazole-based oxazolesBuChE0.20 - 16.300.20 mdpi.com
Benzimidazole-based pyrrole/piperidines (Set 1)AChE19.44 - 36.0519.44 nih.govmdpi.com
Benzimidazole-based pyrrole/piperidines (Set 1)BuChE21.57 - 39.5521.57 nih.govmdpi.com
Benzimidazole Derivative (Compound 5)BuChE-0.28 doaj.org

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.comfrontiersin.org Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent oxidative stress, which is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and cataracts. mdpi.comnih.gov Therefore, inhibition of ALR2 is a key therapeutic target. frontiersin.org

Pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to pyrido[1,2-a]benzimidazoles, have been investigated as a novel class of selective ALR2 inhibitors. unifi.it These compounds exhibited inhibitory activities in the micromolar to submicromolar range. unifi.it Notably, all tested compounds in this class were found to be completely selective for ALR2 over the related enzyme aldehyde reductase (ALR1). unifi.it Other benzimidazole-containing heterocyclic systems, such as nih.govnih.govresearchgate.nettriazino[4,3-a]benzimidazole acetic acid derivatives, have also been developed as selective and potent ALR2 inhibitors, with one compound showing an IC50 of 0.32 µM. nih.gov These findings underscore the potential of the broader pyrido-benzimidazole scaffold in the design of selective ALR2 inhibitors for the management of diabetic complications.

Other Biological Applications

Beyond the previously mentioned activities, the pyrido[1,2-a]benzimidazole scaffold has shown promise in other therapeutic areas, particularly in the treatment of infectious diseases. In vitro studies have demonstrated the potent antischistosomal activity of various pyrido[1,2-a]benzimidazole derivatives against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.govnih.gov A study evaluating 57 compounds found that at a concentration of 10 µM, 48 of them caused over 70% mortality in newly transformed schistosomula, and 37 of these maintained over 60% mortality against adult worms. nih.gov A subsequent study on a novel series of these compounds reported potent in vitro activity with IC50 values ranging from 0.08 to 1.43 µM against S. mansoni. nih.gov

Furthermore, derivatives of this scaffold have been evaluated for their antimalarial properties. A series of pyrido[1,2-a]benzimidazoles bearing Mannich base side chains were synthesized and tested for in vitro activity against chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.gov The active metabolites of these derivatives showed potent antiplasmodial activity, highlighting the potential of this chemical class in the development of new antimalarial agents. nih.gov The broad spectrum of biological activities associated with benzimidazole-related compounds also includes antiviral, antimicrobial, and anticancer effects, making this a versatile scaffold in medicinal chemistry. nih.govindexcopernicus.com

Molecular Genetic Research Tools

Derivatives of the pyrido[1,2-a]benzimidazole class have been identified as valuable tools in molecular genetics, primarily owing to their ability to interact with DNA. Certain analogues have demonstrated the capacity to function as DNA intercalating agents, positioning themselves between the base pairs of the DNA double helix. This interaction can induce structural changes in the DNA, such as chromosome undercondensation, which can be harnessed for research purposes.

One study focused on the synthesis of various pyrido[1,2-a]benzimidazoles and investigated their intercalation activity. It was discovered that these compounds could induce the undercondensation of chromosomes. The most effective compound identified in this study was 7-aminopyrido[1,2-a]benzimidazole. At a concentration of 1 mg/mL, this compound was found to increase the length of L. grandiflorum chromosomes by 2.23 times compared to the control. This effect was more pronounced than that observed with the known intercalating agent 9-aminoacridine researchgate.net. The structural similarity of the benzimidazole moiety to naturally occurring purines is believed to facilitate these interactions with biological macromolecules like DNA and RNA nih.govresearchgate.net.

The mechanism of interaction for related pentacyclic benzimidazole derivatives has been further elucidated, suggesting a mixed binding mode that includes both intercalation and the binding of aggregated compounds along the polynucleotide backbone nih.gov. This ability to bind to and modify the structure of DNA underscores the potential of pyrido[1,2-a]benzimidazole analogues as tools for genetic research and diagnostics.

Table 1: Intercalation Activity of Pyrido[1,2-a]benzimidazole Analogues

CompoundConcentration (mg/mL)Effect on Chromosome LengthReference
7-aminopyrido[1,2-a]benzimidazole12.23-fold increase researchgate.net
9-aminoacridine (Reference)1Less than 2.23-fold increase researchgate.net

Chemosensor Development

The unique photophysical properties of the pyrido[1,2-a]benzimidazole core, particularly its intense luminescence, make it an excellent candidate for the development of chemosensors. These sensors can be designed to detect specific ions or molecules through changes in their fluorescent or colorimetric properties upon binding.

An example of this application is the development of a ratiometric fluorescent probe for sulfite (SO₃²⁻) based on a pyrido[1,2-a]benzimidazole fluorophore. This probe operates on an intramolecular charge transfer (ICT) mechanism. The sensor demonstrated high selectivity and sensitivity for sulfite ions, with a rapid response time of just 10 seconds and a low detection limit of 10.6 nM. The successful application of this probe for detecting sulfite in real-world samples, such as dry white wine, highlights the practical utility of pyrido[1,2-a]benzimidazole-based chemosensors.

Fluorescent Probes for Intracellular Sensing (e.g., Hg²⁺, H⁺)

The ability to sense and quantify specific ions within a cellular environment is crucial for understanding biological processes. Pyrido[1,2-a]benzimidazole analogues have been successfully engineered to act as fluorescent probes for the intracellular detection of ions like mercury (Hg²⁺) and protons (H⁺).

A novel ratiometric fluorescent probe, TMUHg-3, was developed by combining a pyrido[1,2-a]benzimidazole fluorophore with a rhodamine moiety. This probe operates on a fluorescence resonance energy transfer (FRET) mechanism and was designed for the detection of Hg²⁺. The probe exhibited the capability for imaging Hg²⁺ within living cells, demonstrating its potential for biological applications researchgate.net.

Furthermore, a simple fluorescent probe based on a pyrido[1,2-a]benzimidazole derivative has been synthesized for the detection of intracellular pH changes. This probe is responsive to acidic conditions, with a pKa of 5.18, and displays a high quantum yield of 0.96. Its response is rapid, occurring within one minute, and it shows high selectivity and sensitivity. The sensing mechanism is based on changes in the intramolecular charge transfer (ICT) process upon protonation. This probe was successfully used to monitor intracellular H⁺ levels in RAW 264.7 cells, showcasing its utility in cell biology research researchgate.net.

Table 2: Characteristics of Pyrido[1,2-a]benzimidazole-Based Fluorescent Probes

Probe Name/TypeAnalyteSensing MechanismKey FeaturesApplicationReference
TMUHg-3Hg²⁺FRETRatiometric responseImaging Hg²⁺ in living cells researchgate.net
Pyrido[1,2-a]benzimidazole derivativeH⁺ICTpKa = 5.18, Quantum Yield = 0.96, Fast response (<1 min)Monitoring intracellular H⁺ researchgate.net
Pyrido[1,2-a]benzimidazole derivativeSO₃²⁻ICTRatiometric, Fast response (10 s), Detection limit = 10.6 nMDetection in real samples

Future Perspectives and Research Directions

Rational Design of Pyrido[1,2-a]benzimidazol-4-ol Analogues with Enhanced Specificity

The rational design of analogues based on the this compound core is a promising strategy for developing compounds with improved potency and target specificity. Structure-activity relationship (SAR) studies on the broader benzimidazole (B57391) class have shown that the nature and position of substituents significantly impact biological activity. nih.gov For instance, in related pyrido[1,2-a]benzimidazole (B3050246) series, modifications to the benzyl (B1604629) moiety and other positions have led to analogues with improved potency against Mycobacterium tuberculosis and lower toxicity. nih.govnih.gov

Future research could focus on systematically modifying the this compound structure. Key strategies would include:

Substitution on the Benzene (B151609) and Pyridine (B92270) Rings: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) to the aromatic rings could modulate the electronic distribution of the entire scaffold, potentially enhancing interactions with biological targets. SAR analyses of other benzimidazoles indicate that substitutions at the N1, C2, C5, and C6 positions can greatly influence anti-inflammatory activity. nih.gov

Modification of the 4-hydroxyl group: The hydroxyl group can be converted into esters, ethers, or other functional groups to alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability. This approach could lead to prodrugs or analogues with fine-tuned pharmacokinetic properties.

Stereochemical exploration: The introduction of chiral centers could lead to stereoisomers with differential activity and specificity, a common strategy for optimizing drug candidates.

These design efforts, guided by SAR data from related compounds, could yield novel this compound derivatives with highly specific activities, for example, as selective kinase inhibitors or targeted antiparasitic agents. mdpi.comnih.gov

Exploration of Novel Biological Targets and Mechanisms

The pyrido[1,2-a]benzimidazole scaffold is associated with a diverse range of biological activities, including anticancer, antimalarial, antiviral, and antimicrobial effects. thieme-connect.comresearchgate.net However, for many derivatives, the precise molecular targets and mechanisms of action remain under investigation. nih.gov A key future direction for this compound is the identification of its novel biological targets and the elucidation of its mechanisms of action.

Phenotypic screening of a library of pyrido[1,2-a]benzimidazole compounds has already identified hits with potent anti-tuberculosis activity, suggesting a potential mechanism involving the inhibition of β-1,6-glucan biosynthesis. nih.gov Other derivatives have been found to act as antagonists for the corticotropin-releasing factor-1 (CRF-1) receptor or as inhibitors of BMX kinase in acute myeloid leukemia cell lines. nih.govsemanticscholar.org

Future research on this compound could involve:

Broad-panel Phenotypic Screening: Testing the compound against a wide range of cell lines (cancer, microbial, parasitic) and disease models can uncover new therapeutic applications. nih.gov

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that this compound interacts with.

Mechanism of Action Elucidation: Once a target is identified, detailed biochemical and cellular assays can be employed to understand how the compound modulates the target's function to produce a biological effect. For example, investigating its effect on cell cycle progression or apoptosis pathways in cancer cells. nih.gov

Discovering the unique biological targets for this compound would be a critical step in developing it as a novel therapeutic agent or a chemical probe for biological research.

Advanced Computational Modeling for Predictive Research

In silico methods are indispensable tools in modern drug discovery and materials science for predicting molecular properties and guiding experimental work. Advanced computational modeling can be applied to this compound to accelerate the discovery and optimization of its analogues.

Computational approaches that have been successfully applied to related benzimidazole structures include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. brieflands.com Docking studies have been used to investigate the binding patterns of tetrahydropyrimido[1,2-a]benzimidazole derivatives with the CRF-1 receptor and other ring-fused benzimidazoles with acetylcholinesterase. semanticscholar.orgekb.eg For this compound, docking could be used to screen potential biological targets and to understand the binding interactions at an atomic level.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. brieflands.com Both 2D and 3D-QSAR models have been developed for benzimidazole derivatives to identify key structural features required for their therapeutic effects. brieflands.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of interactions predicted by docking. brieflands.com

ADME/Toxicity Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds, helping to identify candidates with favorable drug-like properties early in the research process. mdpi.com

By employing these computational strategies, researchers can prioritize the synthesis of the most promising this compound analogues, reducing the time and cost associated with drug development.

Integration of this compound into Multidisciplinary Research Platforms

The unique properties of the pyrido[1,2-a]benzimidazole core extend beyond pharmacology into materials science and chemical biology. thieme-connect.comjraic.com A significant future direction is the integration of this compound into multidisciplinary research platforms.

Potential areas for integration include:

Development of Chemosensors and Fluorescent Probes: Many pyrido[1,2-a]benzimidazole derivatives exhibit intense fluorescence. jraic.comresearchgate.net The photophysical properties of this compound could be explored for developing novel sensors for detecting specific ions or molecules. researchgate.net Its intrinsic fluorescence might also be harnessed for subcellular imaging studies to track its distribution and interaction within living cells, aiding in mechanistic studies. jraic.com

Materials Science Applications: The conjugated planar structure of the scaffold makes it a candidate for applications in optoelectronics, such as in the development of phosphors and fluorescent dyes. nih.gov

Chemical Biology Platforms: this compound can serve as a versatile scaffold in chemical biology for the creation of tool compounds. By attaching affinity tags or photo-crosslinkers, researchers can create probes to identify novel protein targets and explore complex biological pathways.

By combining the expertise of synthetic chemists, computational biologists, pharmacologists, and materials scientists, the full potential of this compound as a versatile molecular entity can be realized.

Q & A

Q. What spectroscopic techniques are most effective for characterizing the tautomeric equilibria of pyrido[1,2-a]benzimidazol-4-ol derivatives?

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for identifying tautomeric forms (e.g., keto vs. enol) in this compound derivatives. UV-Vis spectrophotometry complements these techniques by quantifying tautomeric ratios through absorption spectra, particularly in solvent-dependent studies. For example, solvent polarity significantly influences the dominance of enol or keto forms, as observed in pyrido[1,2-a]benzimidazolone derivatives .

Q. How can pyrido[1,2-a]benzimidazoles be synthesized under green chemistry conditions?

A metal-free, environmentally friendly method involves the dehydrogenative aromatization of 2-aminopyridines and cyclohexanones using molecular oxygen as an oxidant. This protocol avoids toxic catalysts and achieves high efficiency with minimal byproducts, making it suitable for scalable synthesis .

Q. What are the key challenges in achieving regioselective synthesis of pyrido[1,2-a]benzimidazole derivatives?

Regioselectivity is influenced by reaction conditions and substituent effects. For instance, the use of lithium amide bases in acylation reactions with alkynoate esters ensures preferential formation of 2-oxo isomers over 4-oxo isomers, as demonstrated in pyrido[1,2-a]pyrimidin-2-one synthesis. This strategy minimizes competing pathways and enhances yield .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on tautomerism and acidity constants (pKa) of this compound?

Density Functional Theory (DFT) calculations can model tautomeric equilibria and predict pKa values by analyzing electronic structures and solvent effects. These models validate experimental UV-Vis and NMR data, addressing discrepancies arising from solvent polarity or measurement techniques .

Q. What strategies improve the solubility and bioavailability of pyrido[1,2-a]benzimidazole-based compounds for pharmacological applications?

Introducing polar functional groups (e.g., amino, hydroxyl) or zwitterionic moieties enhances water solubility. For example, amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles exhibit improved solubility and pH-sensitive fluorescence, making them viable for drug delivery or biosensing .

Q. How can multi-component reactions (MCRs) streamline the synthesis of pyrido[1,2-a]pyrimidin-6-one derivatives with diverse substituents?

A four-component reaction in aqueous media efficiently assembles pyrido[1,2-a]pyrimidin-6-ones from 2-aminopyridines, aldehydes, ketones, and nitriles. This method reduces reaction steps, improves atom economy, and allows modular substitution for structure-activity relationship (SAR) studies .

Q. What mechanistic insights explain the antibiofilm or anticancer activity of pyrido[1,2-a]benzimidazole derivatives?

Studies on pyrido[1,2-a]pyrimidin-4-one derivatives reveal that substituents like trifluoromethyl or thiophenyl groups enhance interactions with biological targets (e.g., DNA intercalation or enzyme inhibition). Computational docking and in vitro assays correlate structural features with activity, guiding rational drug design .

Q. How do bridgehead nitrogen atoms in pyrido[1,2-a]pyrimidin-2-ones influence their physicochemical properties?

The ring-junction nitrogen increases dipole moments and polar surface area, improving binding to charged biological targets. This feature also stabilizes zwitterionic forms, as seen in pyrido[1,2-a]pyrimidin-2-ones, which exhibit distinct solubility and reactivity compared to non-nitrogenated analogs .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Pyrido[1,2-a]benzimidazoles

MethodConditionsYield (%)RegioselectivityReference
Metal-free dehydrogenationO₂, solvent-free, 120°C85–92High (C4-OH)
Lithium amide-mediatedTHF, −78°C, alkynoate70–802-oxo > 4-oxo
Multi-component reactionH₂O, rt, 12 h65–75Moderate

Q. Table 2. Biological Activities of Key Derivatives

Compound ClassTarget ActivityKey SubstituentsIC50/EC50 (μM)Reference
Pyrido[1,2-a]pyrimidin-4-onesAnticancer (MCF-7 cells)CF₃, thiophen-2-yl0.8–2.5
Amino-substituted benzimidazolespH-sensingNH₂, thieno bridgeN/A (fluorescence)
Pyrido[1,2-a]azepinesInsecticidalAlkaloid side chains10–50

Critical Analysis of Contradictions

  • Tautomerism in Solvents : Conflicting reports on enol/keto dominance in pyrido[1,2-a]benzimidazoles arise from solvent polarity variations. Polar solvents stabilize enol forms via hydrogen bonding, while nonpolar solvents favor keto tautomers. Researchers must standardize solvent systems for reproducibility .
  • Regioselectivity in Cyclization : Discrepancies in isomer ratios (e.g., 2-oxo vs. 4-oxo) highlight the need for precise control of base strength and temperature. Lithium amides outperform weaker bases in directing cyclization pathways .

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Feasible Synthetic Routes

Reactant of Route 1
Pyrido[1,2-a]benzimidazol-4-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.